

Check Availability & Pricing

## An In-depth Technical Guide to AC-430: A Potent JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AC-430 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1][2] Developed by Ambit Biosciences (now part of Daiichi Sankyo), AC-430 has been investigated for its therapeutic potential in oncology and autoimmune diseases.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical development of AC-430. Detailed experimental protocols and a thorough examination of the JAK-STAT signaling pathway are included to support further research and development efforts in this area.

## **Chemical Structure and Properties**

AC-430 is a synthetic organic compound with the chemical formula C<sub>19</sub>H<sub>16</sub>FN<sub>5</sub>O.[2] It is a racemic mixture, meaning it contains equal amounts of two enantiomers: AC-410 and AC-409. [4] Subsequent research identified AC-410 as the more pharmacokinetically favorable enantiomer, leading to its selection for further clinical development.[4]

Table 1: Physicochemical Properties of AC-430



| Property                       | Value        | Reference(s) |
|--------------------------------|--------------|--------------|
| Chemical Formula               | C19H16FN5O   | [2]          |
| Molecular Weight               | 349.37 g/mol | [2]          |
| CAS Number                     | 1361415-84-0 | [2]          |
| Hydrogen Bond Acceptors        | 5            | [1]          |
| Hydrogen Bond Donors           | 3            | [1]          |
| Rotatable Bonds                | 4            | [1]          |
| Topological Polar Surface Area | 86.72 Ų      | [1]          |
| XLogP3                         | 3.37         | [1]          |

# Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

**AC-430** exerts its effects by inhibiting the Janus kinase 2 (JAK2) enzyme. JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for the signal transduction of a wide array of cytokines, interferons, and growth factors.[5][6] The canonical JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and immune responses.[6]

Dysregulation of the JAK-STAT pathway is a known driver in various pathologies, including myeloproliferative neoplasms, autoimmune disorders, and various cancers.[5][6] Specifically, gain-of-function mutations in JAK2, such as the V617F mutation, are found in a high percentage of patients with myeloproliferative neoplasms, leading to constitutive activation of the signaling pathway and uncontrolled cell growth.[5]

The mechanism of action of **AC-430** involves binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in inflammation and cell proliferation.[6]



Diagram 1: The JAK-STAT Signaling Pathway and the Inhibitory Action of AC-430



Click to download full resolution via product page



Caption: The JAK-STAT signaling cascade and the point of inhibition by AC-430.

## Preclinical and Clinical Development In Vitro Potency and Selectivity

While specific IC50 values for **AC-430** against a full kinase panel are not readily available in the public domain, preclinical studies have described it as a potent and selective JAK2 inhibitor. [2] For context, Table 2 provides IC50 values for other well-characterized JAK inhibitors to illustrate the typical potency and selectivity profiles within this class of drugs.

Table 2: In Vitro Potency of Selected JAK Inhibitors

| Compound    | JAK1 IC50<br>(nM) | JAK2 IC50<br>(nM) | JAK3 IC50<br>(nM) | TYK2 IC50<br>(nM) | Reference(s |
|-------------|-------------------|-------------------|-------------------|-------------------|-------------|
| Tofacitinib | 112               | 20                | 1                 | -                 | [3]         |
| Ruxolitinib | 3.3               | 2.8               | 323               | 19                | [3]         |
| Fedratinib  | -                 | 3                 | -                 | -                 | [7]         |
| Abrocitinib | 29                | 803               | >10,000           | 1250              | [9]         |

Note: Data for **AC-430** is not publicly available.

## **Preclinical Efficacy in Disease Models**

AC-430 has demonstrated significant efficacy in preclinical models of both oncology and autoimmune diseases at oral doses as low as 10 mg/kg/day.[2]

The dysregulation of JAK2 signaling is a key factor in myeloproliferative neoplasms (MPNs). Preclinical studies have shown that JAK2 inhibitors can effectively reduce the proliferation of cancer cells and alleviate disease symptoms in animal models of MPNs.

The role of the JAK-STAT pathway in mediating the effects of pro-inflammatory cytokines makes it a compelling target for autoimmune diseases like rheumatoid arthritis. Preclinical evaluation of JAK inhibitors in models such as collagen-induced arthritis (CIA) in rodents has demonstrated their ability to reduce inflammation and joint damage.[10][11]



## **Phase I Clinical Trial**

Ambit Biosciences initiated a Phase I clinical trial for **AC-430** (NCT01287858) to evaluate its safety, tolerability, and pharmacokinetics.[3] The trial was a two-part, placebo-controlled, single and multiple ascending dose study in healthy volunteers.[11] The study also aimed to assess the effect of **AC-430** on cytokine signal transduction.[11] While detailed results from this trial are not extensively published, it was pivotal in identifying the superior pharmacokinetic profile of the AC-410 enantiomer, which was subsequently selected for further development.[4]

## **Experimental Protocols**

Detailed, publicly available experimental protocols specifically utilizing **AC-430** are limited. However, the following sections provide representative methodologies for key experiments relevant to the evaluation of JAK2 inhibitors.

## **In Vitro Kinase Activity Assay**

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against JAK2 kinase.

Objective: To determine the IC50 value of a test compound (e.g., **AC-430**) against recombinant JAK2.

#### Materials:

- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl<sub>2</sub>, 3 mM MnCl<sub>2</sub>, 3 μM Naorthovanadate, 1.2 mM DTT)
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- Test compound (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)



384-well plates

#### Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the test compound dilutions to the wells of a 384-well plate.
- Add the JAK2 enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram 2: Workflow for an In Vitro Kinase Inhibition Assay





Click to download full resolution via product page

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

## Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes a standard method for inducing arthritis in mice to evaluate the in vivo efficacy of anti-inflammatory compounds.



Objective: To assess the therapeutic effect of a test compound (e.g., **AC-430**) on the clinical signs of arthritis in a mouse model.

#### Materials:

- DBA/1 mice (male, 8-10 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Test compound (formulated for oral administration)
- Vehicle control

#### Procedure:

- Immunization (Day 0): Emulsify bovine type II collagen with CFA and immunize mice intradermally at the base of the tail.
- Booster (Day 21): Emulsify bovine type II collagen with IFA and administer a booster immunization.
- Treatment: Upon the onset of clinical signs of arthritis (typically around day 25-35),
   randomize mice into treatment and control groups. Administer the test compound or vehicle daily by oral gavage.
- Clinical Scoring: Monitor the mice regularly for signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) and score each paw on a scale of 0-4.
- Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Diagram 3: Logical Flow of a Collagen-Induced Arthritis Study





Click to download full resolution via product page

Caption: Key stages in a preclinical study of a therapeutic agent in a CIA mouse model.

## Conclusion

**AC-430** is a potent JAK2 inhibitor with demonstrated preclinical efficacy in models of oncology and autoimmune disease. Its development has provided valuable insights into the therapeutic potential of targeting the JAK-STAT pathway. While the focus of clinical development has shifted to its single enantiomer, AC-410, the foundational research on **AC-430** remains crucial



for understanding the structure-activity relationships and pharmacological properties of this class of inhibitors. Further publication of detailed preclinical and clinical data for **AC-430** and its derivatives would be highly beneficial to the scientific community, aiding in the design and development of next-generation JAK inhibitors with improved efficacy and safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to AC-430: A Potent JAK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440854#ac-430-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com